Palbociclib Impurity A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

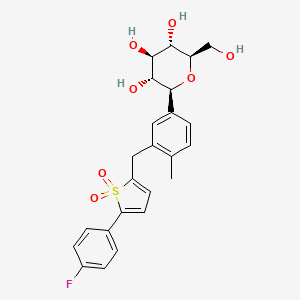

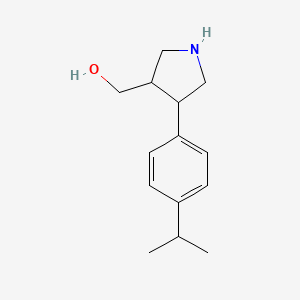

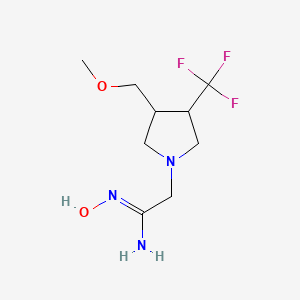

Palbociclib Impurity A is a process-related impurity found in the drug Palbociclib, which is a cyclin-dependent kinase inhibitor used in the treatment of breast cancer. The identification and characterization of impurities in pharmaceutical compounds are crucial to ensure the safety and efficacy of the drug. This compound is one of the eight potential impurities identified during the synthesis and production of Palbociclib .

準備方法

The preparation of Palbociclib Impurity A involves the use of Palbociclib and a formate solvent. The process includes adding Palbociclib to the formate solvent and heating the mixture to induce a reaction. This method is simple, requires minimal equipment, and results in high product purity. The preparation method is significant for qualitative and quantitative research and detection of this compound .

化学反応の分析

Palbociclib Impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, bromine, and cyclopentylamine. The major products formed from these reactions are derivatives of the pyrido[2,3-d]pyrimidin-7(8H)-one structure .

科学的研究の応用

Palbociclib Impurity A is primarily used in the pharmaceutical industry for the quality control of Palbociclib. It is essential for ensuring the purity and safety of the drug. Additionally, the impurity is used in research to study the stability and degradation pathways of Palbociclib. Understanding the formation and behavior of impurities helps in improving the manufacturing process and developing more stable formulations .

作用機序

The mechanism of action of Palbociclib Impurity A is not well-documented, as it is primarily a byproduct of the synthesis of Palbociclib. Palbociclib itself works by inhibiting cyclin-dependent kinases 4 and 6, which are crucial for cell cycle progression. By inhibiting these kinases, Palbociclib induces cell cycle arrest in the G1 phase, preventing cancer cell proliferation .

類似化合物との比較

Palbociclib Impurity A can be compared with other impurities found in Palbociclib, such as 6-acetyl-8-cyclopentyl-5-methyl-2-{[3-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one and 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one . These impurities share a similar pyrido[2,3-d]pyrimidin-7(8H)-one core structure but differ in their substituents, which can affect their chemical properties and behavior during the synthesis and degradation of Palbociclib.

特性

分子式 |

C24H29N7O2 |

|---|---|

分子量 |

447.5 g/mol |

IUPAC名 |

6-acetyl-8-cyclopentyl-5-methyl-2-[(3-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C24H29N7O2/c1-15-18-14-27-24(28-21-19(8-5-9-26-21)30-12-10-25-11-13-30)29-22(18)31(17-6-3-4-7-17)23(33)20(15)16(2)32/h5,8-9,14,17,25H,3-4,6-7,10-13H2,1-2H3,(H,26,27,28,29) |

InChIキー |

DVDIOHQSNHRQAR-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=C(C=CC=N3)N4CCNCC4)C5CCCC5)C(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-[Benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[benzyl(ethyl)azaniumyl]phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13426801.png)

![6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13426814.png)

![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid](/img/structure/B13426833.png)

![2-amino-9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5H-purin-6-one](/img/structure/B13426854.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)

![4-tert-butyl-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B13426887.png)